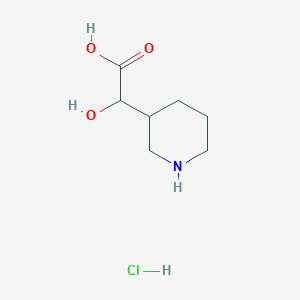

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .

Mode of Action

It is suggested that the compound may interact with its targets through an outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The incorporation of rigidity into the linker region of bifunctional protein degraders like this compound may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Result of Action

It is known that piperidine derivatives are used in the development of protacs, which are designed to degrade specific proteins within cells .

Action Environment

The storage temperature for this compound is typically room temperature , suggesting that it is stable under normal environmental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxy and acetic acid functionalities. One common method involves the use of piperidine-3-carboxylic acid as a starting material, which is then subjected to hydroxylation and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents at various positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom.

2-Hydroxyacetic acid:

3-Piperidinol: A piperidine derivative with a hydroxy group at the third position.

Uniqueness

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride is unique due to the combination of the piperidine ring with hydroxy and acetic acid functionalities. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This compound features a piperidine ring, a hydroxyl group, and an acetic acid moiety, contributing to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C8H14ClN1O3

- Molecular Weight : Approximately 195.64 g/mol

- Structure : The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for various biochemical applications.

The specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various biological targets, including receptors and enzymes, potentially modulating neurotransmitter systems. Piperidine derivatives are known for their ability to influence multiple biochemical pathways, which may lead to analgesic, anti-inflammatory, and neuroprotective effects.

1. Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects:

- Analgesic Activity : Potential to alleviate pain through interactions with pain pathways.

- Anti-inflammatory Properties : May inhibit inflammatory responses by modulating cytokine production.

- Neuroprotective Effects : Possible protective effects on neuronal cells, suggesting applications in neurodegenerative diseases.

2. Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological macromolecules. These studies are crucial for understanding how the compound can modulate biological pathways:

- Receptor Binding : The compound may act as a ligand in receptor binding studies, facilitating investigations into receptor-ligand interactions.

- Enzyme Modulation : Its structural features allow it to engage effectively with enzymes involved in metabolic pathways.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Propiedades

IUPAC Name |

2-hydroxy-2-piperidin-3-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-6(7(10)11)5-2-1-3-8-4-5;/h5-6,8-9H,1-4H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZUOXKNNJJZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.